molecular formula C12H15NO3 B11953290 Ethyl 4-(propanoylamino)benzoate CAS No. 132371-06-3

Ethyl 4-(propanoylamino)benzoate

Cat. No.: B11953290
CAS No.: 132371-06-3
M. Wt: 221.25 g/mol
InChI Key: QQYFGAPEJNGGGI-UHFFFAOYSA-N
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Description

Ethyl 4-(propanoylamino)benzoate is an organic compound belonging to the class of benzoates It is structurally characterized by an ethyl ester group attached to a benzoic acid moiety, with a propanoylamino substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(propanoylamino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid, followed by esterification and further alkylation . The reaction conditions are generally mild, involving the use of solvents like toluene and deacidifying reagents such as anhydrous potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method enhances productivity and selectivity, achieving high conversion rates and minimizing reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, ethanol, acetone.

Major Products

The major products formed from these reactions include various esters, alcohols, and substituted benzoates, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 4-(propanoylamino)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to these channels, the compound reduces the permeability of the neuronal membrane to sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .

Properties

CAS No.

132371-06-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-(propanoylamino)benzoate

InChI

InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

QQYFGAPEJNGGGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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